Piperazine, 1-(3-((1,1-dimethylethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)-
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Overview
Description
Piperazine, 1-(3-((1,1-dimethylethyl)amino)-2-pyridinyl)-4-(1H-indol-2-ylcarbonyl)- is a complex organic compound that belongs to the piperazine family. Compounds in this family are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles. For this specific compound, the synthesis might involve:
N-alkylation: of piperazine with 3-((1,1-dimethylethyl)amino)-2-pyridine.
Acylation: of the resulting intermediate with 1H-indole-2-carbonyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch reactors: for small-scale synthesis.
Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the pyridine ring.
Substitution: Nucleophilic substitution reactions may occur at the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dehydrogenated products.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes.
Receptor Binding: Binds to various biological receptors, influencing cellular processes.
Medicine
Therapeutic Agents: Potential use in the development of drugs for neurological disorders.
Diagnostics: Used in imaging techniques for disease detection.
Industry
Agriculture: Employed in the synthesis of agrochemicals.
Pharmaceuticals: Integral in the production of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action for this compound involves:
Molecular Targets: Binding to specific receptors or enzymes.
Pathways Involved: Modulating signaling pathways, such as G-protein coupled receptors or ion channels.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Such as 1-benzylpiperazine.
Indole derivatives: Such as indomethacin.
Pyridine derivatives: Such as nicotine.
Uniqueness
This compound’s uniqueness lies in its combined structural features, which may confer distinct pharmacological properties compared to other piperazine, indole, or pyridine derivatives.
Properties
CAS No. |
136817-01-1 |
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Molecular Formula |
C22H27N5O |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
[4-[3-(tert-butylamino)pyridin-2-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C22H27N5O/c1-22(2,3)25-18-9-6-10-23-20(18)26-11-13-27(14-12-26)21(28)19-15-16-7-4-5-8-17(16)24-19/h4-10,15,24-25H,11-14H2,1-3H3 |
InChI Key |
NAMXWLDRNCAMLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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